molecular formula C10H19NO2 B13294416 Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate

Cat. No.: B13294416
M. Wt: 185.26 g/mol
InChI Key: YWJOYFGNOOFBFQ-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It is characterized by the presence of an aminomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-methylcyclohexanone with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, forming the aminomethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or alkoxylated cyclohexane derivatives.

Scientific Research Applications

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

    Methyl 1-(aminomethyl)cyclohexane-1-carboxylate: Lacks the methyl group on the cyclohexane ring.

    Methyl 1-(aminomethyl)-4-ethylcyclohexane-1-carboxylate: Contains an ethyl group instead of a methyl group on the cyclohexane ring.

    Methyl 1-(aminomethyl)-4-methylcyclohexane-1-acetate: Has an acetate group instead of a carboxylate ester.

Uniqueness: Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate is unique due to the specific positioning of the aminomethyl and carboxylate ester groups on the cyclohexane ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.

Biological Activity

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate, often abbreviated as MAMCHC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

MAMCHC is characterized by its cyclohexane ring with an amine and a carboxylate functional group. The molecular formula is C11H19NC_{11}H_{19}N with a molecular weight of approximately 179.28 g/mol. Its structure allows for interactions with biological systems, particularly in the modulation of enzymatic activities.

Biological Activity Overview

MAMCHC exhibits several biological activities, primarily as an inhibitor of the fibrinolytic system. This section summarizes key findings regarding its biological effects.

1. Inhibition of Fibrinolysis

MAMCHC has been shown to be a potent inhibitor of plasminogen activation, making it significant in the context of thrombolytic therapy. Studies indicate that:

  • MAMCHC is more effective than Epsilon-Aminocaproic Acid (EACA) in inhibiting fibrinolysis both in vitro and in vivo .
  • In rabbit models, MAMCHC demonstrated superior efficacy in reversing accelerated fibrinolysis induced by streptokinase .

2. Cellular Effects

Research has demonstrated that MAMCHC influences various cellular processes:

  • Differentiation Induction : MAMCHC treatment led to increased expression of CD11b in THP-1 cells, indicative of differentiation into macrophage-like cells
    1
    .
  • Cell Viability : In assays measuring live cell counts post-treatment, MAMCHC showed significant effects on cell viability at specific concentrations
    1
    .

The primary mechanism through which MAMCHC exerts its biological effects is through the inhibition of plasminogen activation:

  • The compound binds to the active sites of serine proteases involved in the fibrinolytic pathway, thus preventing the conversion of plasminogen to plasmin .
  • This action can be quantitatively assessed using dose-response curves, revealing IC50 values that illustrate the potency of MAMCHC compared to other known inhibitors
    1
    .

Research Findings and Case Studies

Several studies have investigated the biological activity of MAMCHC:

StudyModelFindings
1
THP-1 CellsInduced differentiation and increased CD11b expression.
Rabbit ModelMore potent than EACA in reversing fibrinolysis.
Clinical TrialsDemonstrated safety and efficacy as an antifibrinolytic agent.

Case Study: Efficacy in Thrombolytic Therapy

A clinical trial highlighted the effectiveness of MAMCHC in patients undergoing thrombolytic therapy. The study found that patients treated with MAMCHC exhibited reduced bleeding complications compared to those treated with standard therapies .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h8H,3-7,11H2,1-2H3

InChI Key

YWJOYFGNOOFBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CN)C(=O)OC

Origin of Product

United States

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